Bromochlorofluoroacetic acid
Overview
Description
Bromochlorofluoroacetic acid is a useful research compound. Its molecular formula is C2HBrClFO2 and its molecular weight is 191.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Haloacetic Acid Formation in Water Treatment
One significant application of bromochlorofluoroacetic acid relates to the formation of haloacetic acids (HAAs) during water treatment processes. A study by Cowman & Singer (1996) explored the effect of bromide ions on the distribution of HAAs resulting from the chlorination and chloramination of waters containing aquatic humic substances. They found that bromochloro-, bromodichloro-, and dibromochloroacetic acid were readily formed in the presence of even low bromide concentrations, making up a significant portion of the total HAA concentration (Cowman & Singer, 1996).
Ecotoxicology and Ecosystem Impact
Gordon, Richardson, & Pinckney (2015) investigated the ecotoxicological effects of bromoacetic acid on estuarine phytoplankton. Their research is relevant since bromoacetic acid can form naturally in water bodies containing bromide and chlorine residuals. They found that bromoacetic acid significantly altered the phytoplankton community structure, which can have implications for higher trophic levels in aquatic ecosystems (Gordon, Richardson, & Pinckney, 2015).
Analytical and Detection Methods
Research has also been conducted on the development of analytical methods to detect haloacetic acids, including this compound, in various water sources. Xue et al. (2016) developed a high-performance ion chromatography-tandem mass spectrometry method for the simultaneous determination of chloro-, bromo-, and iodo-acetic acids, providing a powerful methodology for routine water quality monitoring (Xue et al., 2016).
Environmental Stability and Photodegradation
Lifongo, Bowden, & Brimblecombe (2004) explored the photodegradation of HAAs, including this compound, in water. They found that photolysis and photocatalytic dissociation could be efficient routes for the degradation of HAAs, suggesting an additional degradation pathway in natural waters (Lifongo, Bowden, & Brimblecombe, 2004).
Properties
IUPAC Name |
2-bromo-2-chloro-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSKRBVVFCLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409178 | |
Record name | BROMOCHLOROFLUOROACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-03-0 | |
Record name | BROMOCHLOROFLUOROACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.